molecular formula C16H17N5O2 B11609946 7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11609946
M. Wt: 311.34 g/mol
InChI Key: JISDJLHYCYNWLK-UHFFFAOYSA-N
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Description

7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other triazole derivatives and heterocyclic compounds. These compounds share structural similarities but differ in their functional groups and specific properties. For example, coumarin derivatives and other triazole-containing compounds have been studied for their biological activities, such as antimicrobial and anticancer properties . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

7-butan-2-yl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C16H17N5O2/c1-3-9(2)21-13(17)10(14(18)22)8-11-15(21)19-12-6-4-5-7-20(12)16(11)23/h4-9,17H,3H2,1-2H3,(H2,18,22)

InChI Key

JISDJLHYCYNWLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)N)C(=O)N3C=CC=CC3=N2

Origin of Product

United States

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